3-Methoxyestra-1,3,5(10)-triene

Description

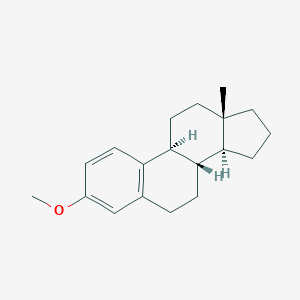

3-Methoxyestra-1,3,5(10)-triene is a steroidal compound characterized by a methoxy group (-OCH₃) at the C3 position of the estrane skeleton. This modification distinguishes it from endogenous estrogens like estradiol (estra-1,3,5(10)-triene-3,17β-diol) and estrone (3-hydroxyestra-1,3,5(10)-trien-17-one), which feature hydroxyl groups at C2. The methoxy substitution enhances metabolic stability and alters receptor-binding affinity, making it a scaffold for developing therapeutic agents, particularly in oncology and endocrinology .

Properties

CAS No. |

14550-57-3 |

|---|---|

Molecular Formula |

C19H26O |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H26O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h6,8,12,16-18H,3-5,7,9-11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |

InChI Key |

UHDFDVNBHMUVOO-YRXWBPOGSA-N |

SMILES |

CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)OC |

Canonical SMILES |

CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |

Synonyms |

3-methoxy-13alpha-estra-1,3,5(10)-triene 3-methoxyestra-1,3,5(10)-triene |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

3-Methoxyestra-1,3,5(10)-triene has been investigated for its potential therapeutic properties. The compound is known for its structural similarity to natural estrogens, which positions it as a candidate for hormone replacement therapies and treatments for hormone-related conditions.

Case Study: Hormonal Activity

Research indicates that this compound exhibits estrogenic activity, making it a subject of interest in the development of selective estrogen receptor modulators (SERMs). In vitro studies have demonstrated its ability to bind to estrogen receptors, influencing gene expression related to reproductive health and cancer treatment .

Synthetic Applications

The compound serves as a versatile intermediate in steroid synthesis. The methodologies developed for its synthesis are crucial for producing various steroid derivatives, which can be used in pharmaceuticals.

Synthesis Techniques

- Negishi Coupling : A notable method involves the repetitive use of Negishi reagents to synthesize 3-Methoxyestra-1,3,5(10)-trienes efficiently. This method allows for the construction of complex steroid frameworks with high stereochemical control .

- Photochemical Reactions : The compound can undergo photochemical reactions leading to the formation of E/Z isomers of cinnamates. These reactions are significant in creating derivatives with distinct biological activities .

Industrial Applications

The oxidation processes involving this compound have been explored for industrial applications due to their mild and cost-effective nature. These processes facilitate the continuous production of steroid derivatives that are essential in pharmaceuticals .

Table: Key Research Findings on this compound

Comparison with Similar Compounds

Epimestrol (3-Methoxyestra-1,3,5(10)-triene-16α,17α-diol)

- Structure : Differs by hydroxyl groups at C16α and C17α.

- Properties : Molecular formula C₁₉H₂₆O₃, molecular weight 302.41 g/mol, melting point 159°C.

- Activity : Acts as an estrogen agonist/antagonist, used in hormone replacement therapy. The 16α,17α-diol configuration reduces hepatic metabolism compared to estradiol derivatives .

Estrone (3-Hydroxyestra-1,3,5(10)-trien-17-one)

ENMD-1198 (3-Carboxyamide-2-methoxyestra-1,3,5(10)-16-tetraene)

3-Ferrocenyl-estra-1,3,5(10)-trien-17-one

- Structure : Ferrocenyl group at C3 and ketone at C16.

- Properties : Crystal structure analysis shows planar ferrocene moieties enhancing redox activity.

- Activity : Investigated for anticancer properties via redox cycling and DNA interaction .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents | Metabolic Stability |

|---|---|---|---|---|---|

| This compound | C₁₉H₂₄O | 268.39 | 3.8 | C3-OCH₃ | High |

| Epimestrol | C₁₉H₂₆O₃ | 302.41 | 2.5 | C3-OCH₃, C16α,17α-OH | Moderate |

| Estrone | C₁₈H₂₂O₂ | 270.37 | 2.9 | C3-OH, C17=O | Low |

| ENMD-1198 | C₂₁H₂₅NO₃ | 339.43 | 4.1 | C2-OCH₃, C3-CONH₂, C16 double bond | High |

Anticancer Activity

- ENMD-1198 : IC₅₀ of 0.8 μM in MCF-7 breast cancer cells, surpassing 2ME2 (IC₅₀ = 2.5 μM) due to enhanced tubulin polymerization inhibition .

- 3-Ferrocenyl-estra-1,3,5(10)-trien-17-one : Displays IC₅₀ = 1.2 μM in HeLa cells via ROS generation .

- Epimestrol: Limited antiproliferative activity (IC₅₀ > 10 μM), primarily used for hormonal modulation .

Receptor Binding

Preparation Methods

Methylation of Estrone Derivatives

The foundational method for synthesizing 3-methoxyestra-1,3,5(10)-triene involves the methylation of estrone (estra-1,3,5(10)-trien-3-ol-17-one). Johnstone’s protocol, as detailed in , employs methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as a base. This reaction selectively methylates the phenolic hydroxyl group at position 3, yielding 3-O-methylestrone (3-methoxyestra-1,3,5(10)-trien-17-one). The reaction proceeds under ambient conditions, with purification via column chromatography using chloroform/diethyl ether/hexane (1:1:1) to isolate the product .

Reduction of 3-O-Methoxyestrone to 3,17β-Diol Derivatives

Reduction of 3-O-methylestrone (4) to 3-O-methylestra-1,3,5(10)-trien-3,17β-diol (5) is achieved using sodium borohydride (NaBH₄) in a methanol/diethyl ether (1:1) solvent system . The reaction typically completes within 1–2 hours at room temperature, yielding the diol with >90% conversion. The product is purified via crystallization from methanol, demonstrating the utility of borohydride reductions in steroid functionalization.

Appel-Type Esterification for Side-Chain Functionalization

Appel-type conditions are employed to esterify 3-O-methylestra-1,3,5(10)-trien-3,17β-diol (5) with cinnamic acids. As described in , triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (CH₂Cl₂) facilitate the formation of this compound-17β-yl cinnamates. For example, reacting 5 with 4-methoxycinnamic acid under reflux for 12 hours produces the corresponding ester in 65–75% yield. The reaction mechanism involves in situ generation of a phosphonium intermediate, which activates the carboxylic acid for nucleophilic attack by the steroid’s 17β-hydroxyl group .

Hydrogenation and Cyclization Techniques

Selective hydrogenation of unsaturated intermediates is critical for modulating the steroidal backbone. Patent US3519714A outlines the use of palladium catalysts (e.g., 10% Pd/BaSO₄) to hydrogenate ethynyl or olefinic groups in 3-methoxyestra derivatives. For instance, hydrogenating 13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one in benzene with Pd/BaSO₄ selectively reduces the 14,15-double bond, yielding 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one .

Cyclization reactions are employed to construct the steroidal skeleton. Preparation 53 in involves treating 4-(2-m-methoxyphenylethyl)-8-ethyl-trans-hexahydroindan-1,5-dione with hydrochloric acid in methanol, inducing cyclization to form 13-ethyl-3-methoxygona-1,3,5(10),9-tetraen-17-one. This acid-catalyzed process highlights the role of protonation in facilitating ring closure.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key preparation methods, reagents, and yields:

Q & A

Q. What are the key methodologies for synthesizing 3-Methoxyestra-1,3,5(10)-triene and its derivatives?

Methodological Answer: Synthesis often involves zirconium-mediated reactions, such as oxidative addition, cyclization, or cyclocarbonylation. For example, Negishi reagent (Cp₂ZrBu₂) enables repetitive use in a four-step synthesis from intermediates like 3-methoxyestra-1,3,5(10)-trienone, as demonstrated by Herrmann et al. . Key steps include:

- Benzyl ether protection : Using bromobenzene and tetrabutylammonium iodide to protect hydroxyl groups.

- Borane-dimethyl sulfide complex reactions : For functionalizing vinyl groups (e.g., converting 8β-vinyl derivatives to ethanol-substituted analogs) .

- Chromatographic purification : Critical for isolating intermediates (e.g., silica gel column chromatography) .

Q. Table 1: Representative Synthesis Routes

| Step | Reagents/Reactions | Yield | Reference |

|---|---|---|---|

| 1 | Benzylation with K₂CO₃, BnBr | 68% | |

| 2 | Cyclocarbonylation with Cp₂ZrBu₂ | 72% | |

| 3 | Borane-DMS complex in THF | 85% |

Q. How does the nomenclature of this compound relate to its structural features?

Methodological Answer: The IUPAC name reflects the steroid backbone (estra), unsaturation positions (1,3,5(10)-triene), and substituents (3-methoxy). Key conventions include:

- Numbering : The 1,3,5(10)-triene system prioritizes conjugation over alternative arrangements (e.g., 1(10),2,4-triene is avoided) .

- Stereochemistry : The 17β-configuration is common in bioactive derivatives (e.g., estradiol analogs) .

- Functional groups : Methoxy at C-3 distinguishes it from hydroxylated estrogens (e.g., estriol) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns methoxy (δ ~3.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). For example, 8β-vinyl protons appear as distinct doublets .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., C₁₉H₂₄O₂: MW 302.4) .

- Chromatography (HPLC/TLC) : Resolves isomers (e.g., 8α vs. 8β configurations) .

Advanced Research Questions

Q. How can regioselective challenges in methoxy group introduction be addressed?

Methodological Answer: Regioselective methoxylation requires protecting group strategies or directing metal catalysts. For example:

- TBS protection : Siloxy groups at C-3 allow selective methylation at C-17 .

- Epoxide intermediates : Enable controlled ring-opening for methoxy placement .

- Negishi reagent : Facilitates cyclization without disrupting existing methoxy groups .

Challenges : Competing reactions (e.g., over-methylation) necessitate kinetic control and low-temperature conditions .

Q. What structure-activity relationships (SAR) are critical for modifying 3-Methoxyestra derivatives?

Methodological Answer:

- C-17 modifications : Ethynyl or hydroxyl groups enhance receptor binding (e.g., 17α-ethynyl derivatives show antineoplastic activity) .

- C-16 substitutions : Hydroxymethyl groups improve solubility but may introduce nephrotoxicity .

- Ring B unsaturation : Tetraene systems (e.g., 1,3,5(10),7-tetraene) alter metabolic stability .

Q. Table 2: Biological Impact of Modifications

| Position | Modification | Biological Effect | Reference |

|---|---|---|---|

| C-3 | Methoxy | Reduced estrogenicity | |

| C-17 | Ethynyl | Anticancer activity | |

| C-16 | Hydroxymethyl | Nephrotoxicity |

Q. How can researchers mitigate contradictory data in synthetic yields or biological assays?

Methodological Answer:

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous THF) and reaction scales .

- Isomer resolution : Use chiral columns or recrystallization (e.g., chloroform/hexane for 6a vs. 6b isomers) .

- Assay validation : Compare in vitro (e.g., ERβ binding ) and in vivo models to resolve discrepancies.

Q. What methodologies are recommended for toxicological profiling of 3-Methoxyestra derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.